Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that features a thiazole ring, a carbamate group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-difluoroacetophenone with thiourea under acidic conditions to form 2-amino-4-(3,4-difluorophenyl)thiazole.
Introduction of the Carbamate Group: The amino group on the thiazole ring is then reacted with isobutyl chloroformate in the presence of a base such as triethylamine to form the carbamate derivative.
Coupling with the Oxoethyl Group: The final step involves coupling the carbamate derivative with an oxoethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.
Substitution: Substituted carbamate derivatives with different alkyl or aryl groups.
Scientific Research Applications
Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring and difluorophenyl moiety make it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl moiety can enhance binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins and influence cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Shares the thiazole ring and difluorophenyl moiety but lacks the carbamate group.
2-Chloro-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide: Contains a similar thiazole ring and difluorophenyl moiety but has a chloroacetamide group instead of the carbamate group.
Uniqueness
Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamate group, in particular, can enhance its stability and solubility, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9(2)7-24-16(23)21-15-20-11(8-25-15)6-14(22)19-10-3-4-12(17)13(18)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPXWQPVDDRDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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